molecular formula C18H23FN4O3 B2899155 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide CAS No. 942006-11-3

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide

Numéro de catalogue: B2899155
Numéro CAS: 942006-11-3
Poids moléculaire: 362.405
Clé InChI: DHEVYAXUJLPNBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a spirocyclic triazaspiro derivative featuring a 1,3,8-triazaspiro[4.5]decane core with 2,4-dioxo groups, an 8-propyl substituent, and an acetamide side chain linked to a 4-fluorophenyl group. The 4-fluorophenyl group contributes to electronic and steric properties that may influence pharmacokinetics and receptor interactions .

Propriétés

IUPAC Name

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3/c1-2-9-22-10-7-18(8-11-22)16(25)23(17(26)21-18)12-15(24)20-14-5-3-13(19)4-6-14/h3-6H,2,7-12H2,1H3,(H,20,24)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEVYAXUJLPNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Compound Name Core Structure Aryl Group Side Chain Functionalization Key Targets/Activities Reference
2-(2,4-Dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide 1,3,8-Triazaspiro[4.5]decane (2,4-dioxo) 4-Fluorophenyl Acetamide Not explicitly stated (structural focus)
N-[2-[1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-2-naphthalenecarboxamide (NFOT) 1,3,8-Triazaspiro[4.5]decane (4-oxo) 3-Fluorophenyl Naphthalenecarboxamide Phospholipase D (PLD) inhibition
2-[8-(1H-Indazole-5-carbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]-N-methylacetamide 1,3,8-Triazaspiro[4.5]decane (4-oxo) Phenyl + Indazole Methylacetamide DDR1 kinase inhibition
N-(2,4-Dichlorophenethyl)-2-(8-(2,4-dimethoxybenzoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide 1,3,8-Triazaspiro[4.5]decane (4-oxo) Phenyl + Dimethoxy Dichlorophenethyl acetamide Mycobacterium tuberculosis Lpd inhibition
2-(3-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide 1,3,8-Triazaspiro[4.5]decane (2,4-dioxo) 4-Trifluoromethoxyphenyl Acetamide Undisclosed (structural analog)

Pharmacological and Biochemical Insights

  • Target Specificity :

    • The indazole-containing derivative () exhibits selective DDR1 kinase inhibition, attributed to the indazole moiety’s planar structure enhancing π-π stacking in the kinase active site .
    • NFOT () inhibits PLD via its naphthalenecarboxamide group, which mimics phosphatidic acid (PA), a PLD substrate .
    • The dimethoxybenzoyl analog () shows mycobacterial Lpd selectivity due to hydrophobic interactions from the dichlorophenethyl group .
  • Substituent Effects: Fluorophenyl vs. Trifluoromethylphenyl: The 4-fluorophenyl group in the query compound may improve metabolic stability compared to bulkier trifluoromethyl groups, as seen in . Acetamide vs.

Structure-Activity Relationship (SAR) Trends

Spirocyclic Rigidity : Compounds retaining the 1,3,8-triazaspiro[4.5]decane core show enhanced binding affinity due to restricted conformational flexibility .

Aryl Group Position : Meta-substituted fluorophenyl (e.g., NFOT in ) shows weaker PLD inhibition compared to para-substituted analogs, likely due to steric hindrance .

Side Chain Length : Longer alkyl chains (e.g., propyl in the query compound vs. ethyl in ) may enhance lipophilicity and membrane permeability .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including spirocyclic core formation via cyclization and subsequent functionalization. Critical parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd/C) enhance coupling reactions for aryl group introduction .

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .

  • Temperature control : Cyclization steps require precise thermal conditions (e.g., 80–100°C) to avoid side products .

  • Purification : Column chromatography or recrystallization is essential for isolating high-purity products .

    • Data Table :
StepReaction TypeKey Reagents/ConditionsYield Range
1CyclizationDMF, 90°C, 12h45–60%
2Acetamide couplingEDC/HOBt, RT70–85%

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR confirms spirocyclic core geometry and substituent positions. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting .
  • X-ray diffraction (XRD) : Resolves bond angles and stereochemistry of the triazaspiro system .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₂FN₃O₃ requires m/z 371.1628) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Test against GABA transaminase (anticonsulvant potential) using fluorometric assays .
  • Cellular uptake : Radiolabeled analogs (e.g., ¹⁸F derivatives) can assess blood-brain barrier permeability .
  • Cytotoxicity : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to evaluate safety margins .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data in receptor binding studies?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict interactions with GABA receptors. For example, the fluorophenyl group may occupy hydrophobic pockets, while the spirocyclic core stabilizes hydrogen bonds .
  • MD simulations : Analyze ligand-receptor dynamics over 100 ns to reconcile discrepancies between in vitro and in silico binding affinities .
  • Free energy calculations (MM/PBSA) : Quantify binding energy contributions of substituents (e.g., propyl vs. ethyl groups) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust conditions in real time .
  • Design of Experiments (DoE) : Optimize variables (e.g., catalyst loading, stirring rate) using response surface methodology .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution for consistent pharmacokinetics .

Q. How do electronic effects of substituents influence reaction pathways?

  • Methodological Answer :

  • Hammett analysis : Correlate σ values of substituents (e.g., 4-F vs. 4-Cl) with reaction rates in nucleophilic acyl substitutions .
  • DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cyclization steps .
  • Kinetic isotope effects (KIE) : Study deuterated analogs to identify rate-determining steps .

Contradictory Data Analysis

Q. How to address conflicting reports on metabolic stability in hepatic microsome assays?

  • Methodological Answer :

  • Species-specific differences : Compare human vs. rodent CYP450 isoforms using LC-MS/MS metabolite profiling .
  • Cofactor supplementation : Adjust NADPH levels to mimic in vivo conditions .
  • Structural analogs : Test derivatives with modified propyl chains to isolate degradation pathways .

Structure-Activity Relationship (SAR) Guidance

Q. Which structural modifications enhance selectivity for neurological targets?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the acetamide group with sulfonamide to improve CNS penetration .
  • Spiro ring expansion : Test 6-membered spiro systems (vs. 5-membered) for reduced off-target effects .
  • Fluorine scanning : Introduce 2-F or 3-F on the phenyl ring to optimize binding entropy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.